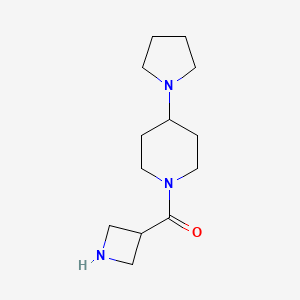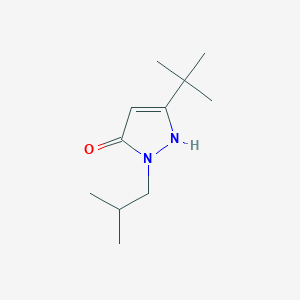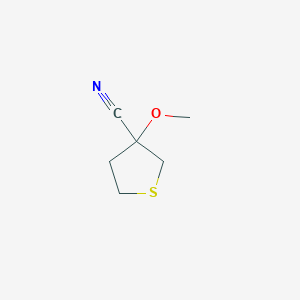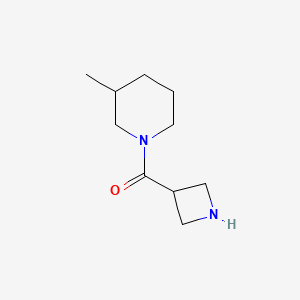![molecular formula C13H25NO B1467225 4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine CAS No. 1248086-02-3](/img/structure/B1467225.png)
4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine
Overview
Description
“4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine” is an organic compound with the CAS Number: 467444-21-9 . It has a molecular weight of 197.32 . The IUPAC name for this compound is 4-methyl-N-(tetrahydro-2-furanylmethyl)cyclohexanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h10-13H,2-9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Chemical Reactions
- Aza-Claisen Rearrangement and Heterocycle Synthesis : Studies have demonstrated the synthesis of unusual heterocycles via aza-Claisen rearrangement, indicating the potential for generating novel compounds with significant chemical interest (Majumdar & Samanta, 2001).
- Anticonvulsant Enaminones and Hydrogen Bonding : Research into the crystal structures of anticonvulsant enaminones reveals insights into the hydrogen bonding patterns, potentially guiding the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
- Cyclic Dipeptidyl Ureas Synthesis : The creation of cyclic dipeptidyl ureas offers insights into peptidomimetic designs for drug discovery, showcasing the versatility of amine derivatives in synthesizing biologically relevant molecules (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Coordination Chemistry and Catalysis
- Cobalt(II) Complexes and Catalysis : The formation of cobalt(II) complexes involving N-substituted amine ligands highlights the compound's potential in catalyzing polymerization reactions, offering pathways for creating materials with unique properties (Choi, Nayab, Jeon, Park, & Lee, 2015).
Biological Applications
- Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of benzimidazole, synthesized from related amines, have shown promising antibacterial and cytotoxic activities, suggesting potential applications in medicinal chemistry and pharmaceutical research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Material Science
- Luminescence in TCNQ Adducts : The study on the luminescence properties of TCNQ adducts with primary and secondary amines, including compounds related to the specified chemical, provides insights into the development of novel luminescent materials for potential applications in electronics and photonics (Bloor, Kagawa, Szablewski, Ravi, Clark, Cross, Pålsson, Beeby, Parmer, & Rumbles, 2001).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-methyl-N-(oxan-4-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-2-4-13(5-3-11)14-10-12-6-8-15-9-7-12/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLYWPMQHLMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)


![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)




![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)
